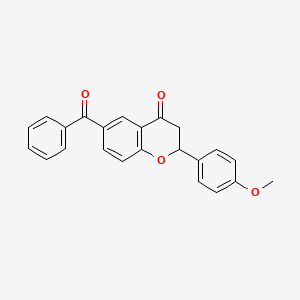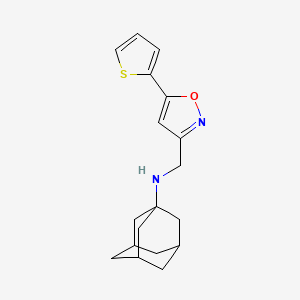
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine is a compound that features a unique combination of an adamantane core and a thiophene-substituted isoxazole ring. This structure imparts the compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by reacting hydroximinoyl chlorides with iodinated terminal alkynes.
Attachment of the Thiophene Group: The thiophene group is introduced through a cyclization reaction involving propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.
Coupling with Adamantane: The final step involves coupling the thiophene-substituted isoxazole with an adamantane derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization using ethyl acetate .
Análisis De Reacciones Químicas
Types of Reactions
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions on the adamantane core.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Isoxazolines.
Substitution: Halogenated adamantane derivatives.
Aplicaciones Científicas De Investigación
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene and isoxazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of critical biological processes, making the compound effective against certain pathogens and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide
- N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophenyl)]
Uniqueness
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine is unique due to its combination of an adamantane core with a thiophene-substituted isoxazole ring. This structure imparts the compound with enhanced stability and biological activity compared to other similar compounds. The adamantane core provides rigidity and resistance to metabolic degradation, while the thiophene and isoxazole rings contribute to its biological activity .
Propiedades
Fórmula molecular |
C18H22N2OS |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C18H22N2OS/c1-2-17(22-3-1)16-7-15(20-21-16)11-19-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14,19H,4-6,8-11H2 |
Clave InChI |
PBZWFIHUWUZQDJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NCC4=NOC(=C4)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


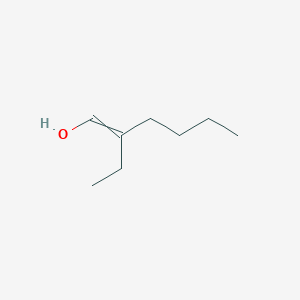

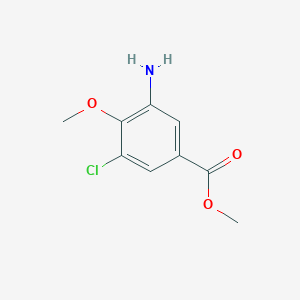

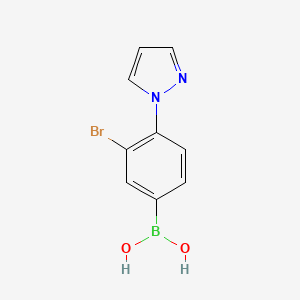
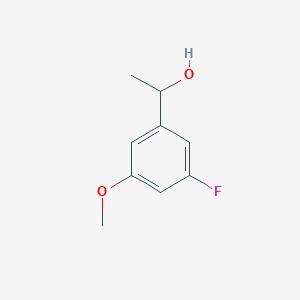
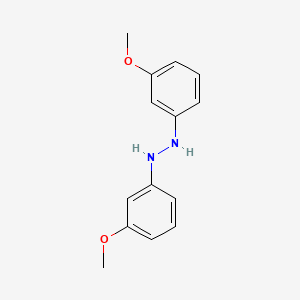




![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)
